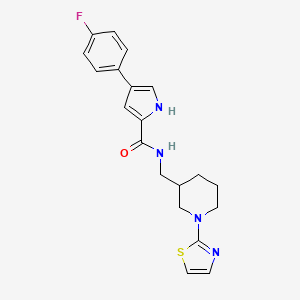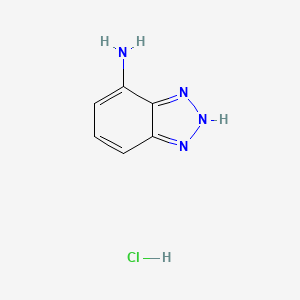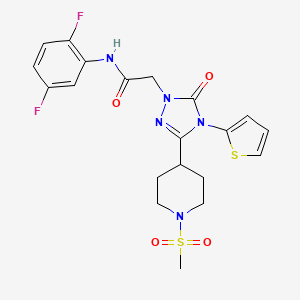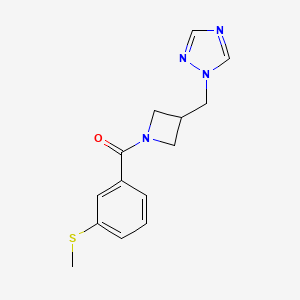
N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the tetrahydroisoquinoline core, followed by the introduction of the furan-2-carbonyl group and finally the methanesulfonamide group. The exact methods would depend on the specific reactions used .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan ring and the tetrahydroisoquinoline would contribute to the compound’s aromaticity, while the methanesulfonamide group could potentially form hydrogen bonds .Chemical Reactions Analysis
This compound, like other organic compounds, would be expected to undergo a variety of chemical reactions. The furan ring, for example, is known to participate in electrophilic aromatic substitution reactions. The tetrahydroisoquinoline could undergo reactions at the nitrogen atom, such as alkylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar groups, the compound’s size and shape, and its aromaticity would all influence properties like solubility, melting point, and reactivity .Scientific Research Applications
Synthesis and Chemical Reactions
- Formation of Tetrahydroisoquinoline Derivatives : Studies have demonstrated the synthesis of N-acyl- and N-methanesulfonyl tetrahydroisoquinoline derivatives, highlighting their potential in chemical synthesis and pharmaceutical applications (Hoshino et al., 2001).
- Creation of Axially Chiral Quinoline : Research on optically active axially chiral tetrahydroquinoline, which can respond dramatically to acids like methane sulfonic acid, illustrates the compound's importance in stereochemistry and molecular dynamics (Suzuki et al., 2015).
Pharmaceutical and Biological Research
- Inhibition of Methionine Aminopeptidase : Quinolinyl sulfonamides, a class to which the compound belongs, have been identified as potent inhibitors of methionine aminopeptidase, an enzyme important in cancer research and drug development (Huang et al., 2006).
- Renal Vasodilation Activity : Certain tetrahydroisoquinoline derivatives have shown potent DA1 agonistic activities, suggesting potential applications in the treatment of renal diseases (Anan et al., 1996).
Catalysis and Material Science
- Catalysis in Chemical Synthesis : The compound's derivatives have been used in novel catalytic systems for reactions like the synthesis of furylmethane derivatives, indicating their importance in green chemistry and catalysis (Shinde & Rode, 2017).
Molecular Interaction Studies
- Study of F⋯O Interactions : Research on tetrahydro-diepoxybenzo[de]isoquinoline derivatives provides insights into the importance of F⋯O interactions in molecular assemblies (Grudova et al., 2020).
Future Directions
properties
IUPAC Name |
N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-22(19,20)16-13-5-4-11-6-7-17(10-12(11)9-13)15(18)14-3-2-8-21-14/h2-5,8-9,16H,6-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIUMFWLCVNKZOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC2=C(CCN(C2)C(=O)C3=CC=CO3)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/no-structure.png)


![Tert-butyl 3-[(5-chloropyrazine-2-carbonyl)amino]piperidine-1-carboxylate](/img/structure/B2479026.png)
![2-{[(5-Methyl-1,2-oxazol-3-yl)methyl]sulfanyl}benzoic acid](/img/structure/B2479027.png)
![2-Chloro-N-methyl-N-[1-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B2479028.png)


![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butyramide](/img/structure/B2479038.png)




![N-(3,5-dichlorophenyl)-2-[(phenylsulfonyl)anilino]acetamide](/img/structure/B2479046.png)